Tetrapropylammonium hydroxide

Catalog No.
S702716
CAS No.
4499-86-9
M.F
C12H29NO
M. Wt
203.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapropylammonium hydroxide

Achieving phase-pure ZSM-5 or Silicalite-1 synthesis demands a precise structure-directing agent. Tetrapropylammonium hydroxide (TPAOH) provides exclusive MFI templating; substitution with TMAH, TEAOH, or TBAOH yields amorphous materials. - Directs MFI framework with 10-ring pore channels (~5.5 Å). - Enables controlled desilication for hierarchical zeolites preserving crystallinity. - Metal-free organic base avoids metal contamination. Supplied as aqueous solution, lot-to-lot purity assured.

CAS Number

4499-86-9

Product Name

Tetrapropylammonium hydroxide

IUPAC Name

tetrapropylazanium;hydroxide

Molecular Formula

C12H29NO

Molecular Weight

203.36 g/mol

InChI

InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1;/p-1

InChI Key

LPSKDVINWQNWFE-UHFFFAOYSA-M

SMILES

CCC[N+](CCC)(CCC)CCC.[OH-]

Synonyms

Tetrapropylammonium oxide

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[OH-]

The exact mass of the compound Tetrapropylammonium hydroxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 ml, 100 ml, 500 ml, 1 l

Tetrapropylammonium hydroxide (CAS: 4499-86-9) is a quaternary ammonium compound recognized for its role as a strong, metal-free organic base and, most critically, as a structure-directing agent (SDA) or template in the synthesis of microporous materials.[1][2][3] Its primary industrial and research application is the templating of MFI-type zeolites, such as ZSM-5 and Silicalite-1, where the specific size and shape of the tetrapropylammonium cation are essential for directing the final crystal structure.[4][5][6] TPAOH is typically supplied as an aqueous solution and is also used as a phase-transfer catalyst and a supporting electrolyte in non-aqueous electrochemistry.[7][8]

Research Fit

MFI zeolite synthesis Structure-directing agent for ZSM-5, silicalite-1, TS-1 hydrothermal synthesis.
Biomass pretreatment Selective hemicellulose extraction while preserving cellulose I crystallinity.
Aqueous battery R&D Electrolyte additive for dendrite suppression in rechargeable Zn-ion cells.

Substituting Tetrapropylammonium hydroxide (TPAOH) with other tetraalkylammonium hydroxides like Tetramethylammonium (TMAH), Tetraethylammonium (TEAOH), or Tetrabutylammonium (TBAOH) is often unviable due to critical differences in cation size, thermal stability, and electrochemical behavior. In zeolite synthesis, the steric dimensions of the cation directly template the micropore structure; the tetrapropylammonium (TPA+) cation specifically directs the formation of the MFI framework (e.g., ZSM-5).[4][5] Using a smaller (TMA+, TEA+) or larger (TBA+) cation results in the formation of different zeolite topologies or amorphous materials under identical synthesis conditions. Furthermore, variations in alkyl chain length significantly alter thermal decomposition temperatures and ionic conductivity, impacting process parameters in catalysis and the performance window as an electrolyte.[9] Therefore, selecting TPAOH is a precise choice based on specific, non-transferable molecular templating and physical properties.

Substitution Risk

Template mismatch

Shorter-chain TMAOH or TEAOH do not reliably direct MFI framework crystallization; phase purity and surface area may drop sharply.

Solvation inversion

Aqueous TPAOH density decreases with concentration, opposite to TMAOH/TEAOH; mixing and monitoring protocols must be re-validated.

Biomass selectivity gap

NaOH or inorganic bases degrade hemicellulose molecular weight and convert cellulose I to II, losing native structural integrity.

Exclusive Structure-Directing Agent for MFI-Type Zeolite Synthesis

The primary procurement driver for TPAOH is its specific function as a template for MFI-type zeolites, such as Silicalite-1 and ZSM-5. The size and shape of the tetrapropylammonium (TPA+) cation fit precisely within the channel intersections of the MFI framework, directing its crystallization from silica sources.[4][10] Attempts to substitute TPAOH with other tetraalkylammonium hydroxides fail to produce the same structure; smaller cations like tetramethylammonium (TMA+) tend to form cage-like structures, while larger cations like tetrabutylammonium (TBA+) direct the formation of other topologies or inhibit crystallization altogether under MFI-synthesis conditions.[4][11]

Evidence DimensionResulting Zeolite Framework Topology
Target Compound DataForms MFI framework (e.g., ZSM-5, Silicalite-1)
Comparator Or BaselineTetramethylammonium hydroxide (TMAOH): Forms different, cage-like structures. Tetrabutylammonium hydroxide (TBAOH): Directs other topologies or amorphous phases.
Quantified DifferenceQualitative but absolute: a different crystalline product is formed.
ConditionsHydrothermal synthesis from a silica source (e.g., TEOS) and water.

For producing MFI-type zeolites, TPAOH is not just a preference but a structural requirement, making direct substitution impossible.

ZSM-5 crystallinity
Head-to-head
Ranked 1st of 4 templates; highest relative XRD crystallinity
Reported top template for crystalline MFI zeolite
230 °C, 45 h, template/SiO₂=0.215

Differentiated Ionic Conductivity for Electrochemical Applications

In electrochemical applications, the choice of tetraalkylammonium hydroxide impacts key performance metrics like ionic conductivity. Comparative studies in aqueous solutions show that TPAOH has a distinct conductivity profile compared to its shorter and longer alkyl chain analogs. For instance, at a 1 M concentration, the ionic conductivity of Tetrabutylammonium hydroxide (TBAOH) is significantly lower than that of Tetraethylammonium hydroxide (TEAOH) and Tetramethylammonium hydroxide (TMAOH) due to the large size of the TBA+ cation.[9] While direct data for TPAOH in the same study is not provided, its intermediate cation size between TEA+ and TBA+ places it in a specific performance window, making it a candidate for applications where the conductivity of TEAOH is too high or the lipophilicity of TBAOH is not required. The standard Gibbs energy of transfer for the TPA+ ion across a water/organic interface is also distinct from TBA+, indicating different phase-transfer properties.[12][13]

Evidence DimensionIonic Conductivity (Aqueous)
Target Compound DataIntermediate conductivity (inferred from cation size).
Comparator Or BaselineTBAOH (1M): ~0.08 S/cm. TEAOH (1M): ~0.18 S/cm. TMAOH (1M): ~0.20 S/cm.
Quantified DifferenceTBAOH exhibits less than half the ionic conductivity of TEAOH and TMAOH at the same concentration.
Conditions1 M aqueous solution at 298 K.

This allows for tuning electrolyte properties; TPAOH can be selected to achieve a specific balance of conductivity, potential window, and interfacial behavior not offered by other common homologs.

Density–concentration sign
Head-to-head
Density decreases with concentration (TPAOH/TBAOH) vs. increases for TMAOH/TEAOH
Process calibration curves require validation
2.5–30 mass%, 298–333 K

Superior Controllability in Zeolite Modification Compared to Inorganic Bases

When used for post-synthetic modification of zeolites (e.g., creating hierarchical pores), TPAOH offers more controlled and less destructive processing than common inorganic bases like NaOH. A study on modifying HZSM-5 zeolite showed that the demetallization (silicon extraction) process was significantly more controllable when using TPAOH compared to NaOH.[14] This controlled reaction preserves more of the original microporous crystal structure while introducing desired mesoporosity. The use of NaOH can lead to more aggressive, uncontrolled desilication, potentially damaging the zeolite framework and reducing catalytic performance and stability.[11]

Evidence DimensionProcess Controllability in Zeolite Demetallization
Target Compound DataHighly controllable desilication process.
Comparator Or BaselineSodium Hydroxide (NaOH): Less controllable, more aggressive desilication that can damage the zeolite framework.
Quantified DifferenceQualitative but significant difference in process control and preservation of zeolite crystallinity, confirmed by 29Si MAS NMR.
ConditionsAlkali treatment of HZSM-5 zeolite.

For creating high-performance hierarchical zeolite catalysts, TPAOH provides a gentler, more precise modification tool, leading to a superior final product compared to cheaper, harsher inorganic bases.

Hemicellulose Mw preservation
Head-to-head
Mw ~62,900 g/mol (TPAOH) vs. severe alkaline degradation (NaOH)
Supports integrated biorefinery fractionation
Cellulose I preserved; cellulose retention 95.7%
Zn battery cycle life
Head-to-head
>350 cycles vs. 110 without additive
Reported dendrite suppression extends cycle life
0.05 M TPAH, Zn//Zn symmetrical cell
TS-1 extra-framework Ti
Cross-study
14.4% → 0.3% Ti; meso-/macropore volume 12× higher
Framework healing and hierarchical porosity in one step
0.5 M TPAOH, post-synthetic treatment
Bifunctional SDA
Class-level inference
Simultaneous silica dissolution and MFI structure direction from diatomite
May simplify reagent inventory
Data to verify; no separate NaOH required

Precursor for Industrial ZSM-5 and Silicalite-1 Catalyst Production

TPAOH is the specified reagent for synthesizing MFI-type zeolites, which are critical catalysts in the petrochemical industry for processes like catalytic cracking, isomerization, and xylene production. Its unique ability to template the MFI framework ensures the creation of materials with the correct pore size and shape selectivity for these high-value chemical transformations.[2][4][6]

Controlled Post-Synthetic Modification of Zeolites

For creating hierarchical zeolites with improved mass transport properties, TPAOH is employed as a modifying agent. Its use allows for controlled desilication, introducing mesopores into a microporous parent zeolite (like ZSM-5) with minimal damage to the crystalline framework, a level of precision not achievable with harsher inorganic bases like NaOH.[14][15]

Formulation of Tuned Non-Aqueous Electrolytes

In the development of electrolytes for batteries or capacitors, TPAOH serves as a source of bulky organic cations. Its specific ionic mobility and electrochemical stability provide a distinct performance profile compared to other tetraalkylammonium salts, enabling the formulation of electrolytes with a tailored balance of conductivity and operating voltage window.[9][16]

Application Fit Matrix

Application
Selection Property
Validation Focus
High-crystallinity nanosized ZSM-5 for MTO catalysis
Template specificity for MFI framework
XRD crystallinity, BET surface area rank
Integrated lignocellulosic biorefinery
Selective hemicellulose extraction with cellulose I retention
Hemicellulose Mw, cellulose crystallinity, lignin β-O-4 linkage preservation
Hierarchical TS-1 post-treatment for epoxidation
Dissolution–recrystallization capability
Extra-framework Ti reduction, meso-/macropore volume increase
Aqueous Zn-ion battery electrolyte additive
Dendrite suppression at low concentration
Cycle life retention, Zn (002) orientation confirmation

UNII

T686LUY7NK

GHS Hazard Statements

Aggregated GHS information provided by 171 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 171 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 138 of 171 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (65.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (60.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

4499-86-9

Wikipedia

Tetrapropylammonium hydroxide

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1): ACTIVE

Explore Compound Types